8-(cyclohexylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(cyclohexylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H31N5O4 and its molecular weight is 441.532. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antidepressant Properties
The compound 8-Cyclohexylamino-1-ethyl-3-methyl-7-(1,1-dioxothietan-3-yl)-1H-purine-2,6(3H,7H)-dione, a derivative of the specified chemical structure, was synthesized through the interaction with cyclohexylamine, and it exhibited significant antidepressant activity. This synthesis and the observed biological activity highlight its potential application in the development of antidepressant drugs. The effective dose identified for its antidepressant activity was 1.6 mg/kg, demonstrating a specific application in pharmacological research focused on mental health treatments (Khaliullin et al., 2017), (Khaliullin et al., 2018).
Molecular Structure and Geometry
Investigation into the molecular structure and geometry of related purine derivatives provides insights into the chemical characteristics and potential interactions of such compounds. For example, a study on 8-Benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline, a compound with a similar purine base, detailed the planar nature of the purine system and its molecular geometry. This type of research is crucial for understanding the physical and chemical behavior of purine derivatives in biological systems (Karczmarzyk et al., 1995).
Antitumor Activity and Vascular Relaxing Effect
The synthesis of novel heterocycles such as purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, which share a similar purine core with the specified compound, has been investigated for their biological activities. These compounds have demonstrated antitumor activity and a vascular relaxing effect, indicating the potential for research applications in cancer treatment and cardiovascular health (Ueda et al., 1987).
Antiinflammatory Activity
Further research into purine derivatives has shown that substituted analogues of the purine ring system can exhibit significant antiinflammatory activity. This was particularly evident in the adjuvant-induced arthritis rat model, suggesting these compounds' potential as therapeutic agents for inflammatory diseases (Kaminski et al., 1989).
Properties
IUPAC Name |
8-(cyclohexylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O4/c1-14-9-10-18(11-15(14)2)32-13-17(29)12-28-19-20(27(3)23(31)26-21(19)30)25-22(28)24-16-7-5-4-6-8-16/h9-11,16-17,29H,4-8,12-13H2,1-3H3,(H,24,25)(H,26,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFRLZASIYRVPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2NC4CCCCC4)N(C(=O)NC3=O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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